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Compound of Interest

Compound Name: SPC 839

Cat. No.: B1681060

Abstract

SPC839 is a potent, orally active small molecule inhibitor of Activator Protein-1 (AP-1) and
Nuclear Factor-kappa B (NF-kB) mediated transcriptional activation. With a half-maximal
inhibitory concentration (IC50) in the nanomolar range, SPC839 presents a compelling
candidate for the development of therapeutics targeting inflammatory diseases and other
conditions driven by dysregulated AP-1 and NF-kB signaling. This document provides a
comprehensive overview of the chemical structure, properties, and biological activity of
SPCB839, intended for researchers, scientists, and professionals in the field of drug
development. Detailed experimental methodologies and visualizations of the relevant signaling
pathways are included to facilitate further investigation and application of this compound.

Chemical Structure and Properties

SPC839 is a complex heterocyclic molecule. Its structure and key chemical properties are
summarized below.

Table 1: Chemical and Physical Properties of SPC839
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Property Value Source

1-((2-(4-methoxy-2-(thiophen-
2-yl)quinazolin-8-

IUPAC Name Generated from structure
yl)hydrazono)ethyl)-3-methyl-

1H-pyrrol-2(5H)-one

Molecular Formula C18H14N40O3S [1]
Molecular Weight 382.40 g/mol Calculated from formula
CAS Number 219773-55-4 [1]

0=C(C(C)=C1)N(NC2=C(C(O

SMILES C)=CC=C3)C3=NC(C4=CC=C [1]
S4)=N2)C1=0

Appearance White to off-white solid [1]

Solubility Soluble in DMSO (100 mg/mL)  [1]

Powder: -20°C for 3 years. In
Storage [1]
solvent (-80°C): 6 months

Mechanism of Action

SPC839 functions as a dual inhibitor of the AP-1 and NF-kB transcription factors. These
transcription factors are critical regulators of gene expression involved in inflammatory
responses, immune function, cell proliferation, and apoptosis.[2] By inhibiting the transcriptional
activation mediated by AP-1 and NF-kB, SPC839 can effectively modulate the expression of a
wide range of pro-inflammatory cytokines and other downstream targets. The reported IC50
value for this inhibition is 0.008 uM.[1]

AP-1 Signaling Pathway

The Activator Protein-1 (AP-1) is a transcription factor that regulates gene expression in
response to a variety of stimuli, including cytokines, growth factors, and stress.[3] The activity
of AP-1 is primarily controlled by the Mitogen-Activated Protein Kinase (MAPK) signaling
cascade.
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Caption: AP-1 Signaling Pathway and Inhibition by SPC839.
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NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-kB) family of transcription factors plays a crucial role in
regulating the immune response to infection and inflammation.[4] The canonical NF-kB
pathway is activated by pro-inflammatory cytokines such as TNFa and IL-1[3.
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Caption: NF-kB Signaling Pathway and Inhibition by SPC839.
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In Vivo Efficacy

The anti-inflammatory potential of SPC839 has been demonstrated in a preclinical model of

rheumatoid arthritis.

Table 2: In Vivo Activity of SPC839

] Administr ]
Model Species Dose ] Duration Result Source
ation
65%
. reduction
Adjuvant- )
in
Induced Rat 30 mg/kg Oral (p.o.) 21 days o [1]
N uninjected
Arthritis
foot
swelling

Experimental Protocols

The following sections describe representative protocols for the key experiments cited in this
guide. These are based on established methodologies and should be adapted as needed for

specific experimental designs.

AP-1/NF-kB Luciferase Reporter Assay

This protocol describes a method to quantify the inhibitory activity of SPC839 on AP-1 and NF-
KB signaling pathways using a luciferase reporter assay.

Luciferase Reporter Assay Workflow

2. Transfection 3. Treatment . ’ . "
(AP-1 or NF-kB (SPC839 + Stimulant (e“‘ mﬁ(f;ia):l(?l:‘rs) 5. Cell Lysis & Meas(‘irjmﬁ;‘;'ﬁgsg Activity Zé;?ﬁarflcyss;
luciferase reporter plasmid) e.g., PMA/PHA or TNFa) -9

1. Cell Culture
(e.g., Jurkat T-cells)
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Caption: Workflow for AP-1/NF-kB Luciferase Reporter Assay.
Methodology:

e Cell Culture: Jurkat T-cells are cultured in RPMI-1640 medium supplemented with 10% fetal
bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO:2 incubator.

o Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing
AP-1 or NF-kB response elements using a suitable transfection reagent (e.g.,
Lipofectamine). A constitutively expressing Renilla luciferase plasmid is co-transfected as an
internal control for transfection efficiency.

o Treatment: After 24 hours, transfected cells are pre-incubated with varying concentrations of
SPC839 (or vehicle control) for 1 hour. Subsequently, cells are stimulated with an
appropriate agonist to activate the respective pathway (e.g., Phorbol 12-myristate 13-acetate
(PMA) and Phytohemagglutinin (PHA) for AP-1; Tumor Necrosis Factor-alpha (TNFa) for NF-
KB).

¢ Incubation: Cells are incubated for an additional 6-24 hours to allow for luciferase gene
expression.

e Cell Lysis: The cells are washed with PBS and lysed using a passive lysis buffer.

o Luminometry: Luciferase activity in the cell lysates is measured using a luminometer and a
luciferase assay reagent kit. Firefly luciferase activity is normalized to the Renilla luciferase
activity.

» Data Analysis: The percentage of inhibition is calculated relative to the stimulated vehicle
control. The IC50 value is determined by plotting the percentage of inhibition against the
logarithm of the SPC839 concentration and fitting the data to a sigmoidal dose-response

curve.

Adjuvant-Induced Arthritis (AlA) in Rats

This protocol outlines a standard procedure for inducing arthritis in rats and evaluating the
therapeutic efficacy of SPC839.
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Adjuvant-Induced Arthritis Model Workflow
1. Animal Acclimatization
(e.g., Lewis rats, 1 week)

l

2. Arthritis Induction
(Intradermal injection of
Complete Freund's Adjuvant)

3. Treatment Initiation
(e.g., Day 0 or at onset of symptoms)
4. Daily Administration of SPC839
(e.g., 30 mg/kg, p.o.)
5. Daily Monitoring
(Paw volume, clinical score)
6. Study Termination
(e.g., Day 21)
(7. Data and Histological Analysis)
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Caption: Workflow for Adjuvant-Induced Arthritis Rat Model.

Methodology:
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e Animals: Male Lewis rats (6-8 weeks old) are commonly used for this model due to their
susceptibility to AIA. Animals are acclimatized for at least one week before the start of the
experiment.

e Induction of Arthritis: On day 0, arthritis is induced by a single intradermal injection of 0.1 mL
of Complete Freund's Adjuvant (CFA), containing heat-killed Mycobacterium tuberculosis,
into the base of the tail or a hind paw.

o Treatment: SPC839 is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
and administered orally (p.o.) at a dose of 30 mg/kg once daily, starting from day 0 and
continuing for 21 days. A vehicle control group and a positive control group (e.g.,
methotrexate) are included.

o Assessment of Arthritis: The severity of arthritis is assessed daily by measuring the volume
of the uninjected hind paw using a plethysmometer. A clinical arthritis score can also be
assigned based on the degree of erythema and swelling in the paws.

o Data Analysis: The mean paw volume of each treatment group is plotted over time. The
percentage of inhibition of paw swelling is calculated by comparing the paw volumes of the
SPC839-treated group to the vehicle control group at the end of the study. Statistical
significance is determined using an appropriate statistical test (e.g., ANOVA).

Conclusion

SPC839 is a promising preclinical candidate with potent inhibitory activity against the AP-1 and
NF-kB signaling pathways. Its demonstrated efficacy in a relevant in vivo model of inflammatory
arthritis highlights its potential for the development of novel therapeutics. The information
provided in this technical guide serves as a valuable resource for researchers and drug
development professionals interested in further exploring the therapeutic applications of
SPC839.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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